

"Monoamine Oxidase B inhibitor 5" chemical structure and properties

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Compound of Interest

Compound Name: Monoamine Oxidase B inhibitor 5

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An in-depth technical guide on Safinamide, a selective and reversible Monoamine Oxidase B (MAO-B) inhibitor. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Safinamide is a third-generation, highly selective and reversible Monoamine Oxidase B (MAO-B) inhibitor. It is used as an add-on therapy for Parkinson's disease. Its mechanism of action involves the modulation of dopaminergic and glutamatergic systems. Safinamide's unique profile, combining MAO-B inhibition with antiglutamatergic properties, makes it a significant compound in the study of neurodegenerative diseases.

Chemical and Pharmacological Properties

Safinamide, with the chemical name (S)-(+)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide, possesses a distinct chemical structure that contributes to its high affinity and selectivity for the MAO-B enzyme.

Chemical Properties

The key chemical properties of Safinamide are summarized in the table below.



Property	Value	Reference
IUPAC Name	(2S)-2-[[4-(3-fluorophenoxy)phenyl]methylamino]propanamide	
Molecular Formula	C17H19FN2O2	
Molecular Weight	302.34 g/mol	
CAS Number	133865-89-1	_
Appearance	White to off-white crystalline solid	
Solubility	Soluble in methanol and ethanol	-

Pharmacological Properties

Safinamide is a potent and reversible inhibitor of MAO-B, showing high selectivity over the MAO-A isoform. This selectivity is crucial for its therapeutic effect and safety profile.

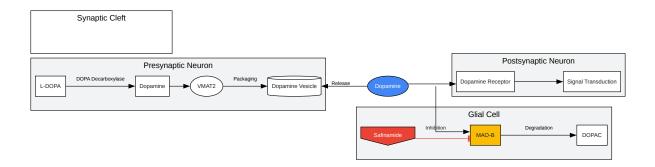
Parameter	Value	Species	Reference
MAO-B IC50	98 nM	Human	
MAO-A IC50	> 10,000 nM	Human	-
Selectivity Index (MAO-A/MAO-B)	> 1000	Human	-
Ki (MAO-B)	27 nM	Rat	-
Ki (MAO-A)	8,900 nM	Rat	-

Mechanism of Action and Signaling Pathways

Safinamide's primary mechanism of action is the selective and reversible inhibition of MAO-B. This enzyme is responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, Safinamide increases the levels of dopamine, which helps to alleviate the motor symptoms of



Parkinson's disease. Additionally, Safinamide has been shown to modulate voltage-sensitive sodium channels and N-type calcium channels, which may contribute to its neuroprotective effects by reducing glutamate release.



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Mechanism of Action of Safinamide in the Dopaminergic Synapse.

Experimental ProtocolsSynthesis of Safinamide

The synthesis of Safinamide can be achieved through a multi-step process. A common route involves the reaction of (S)-2-aminopropanamide with 4-(3-fluorobenzyloxy)benzaldehyde, followed by reduction.

Materials:

- (S)-2-aminopropanamide
- 4-(3-fluorobenzyloxy)benzaldehyde



- Sodium triacetoxyborohydride
- Dichloromethane (DCM)
- Methanol (MeOH)
- Glacial acetic acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 4-(3-fluorobenzyloxy)benzaldehyde (1.0 eq) and (S)-2-aminopropanamide (1.2 eq) in a mixture of DCM and MeOH (10:1).
- Add glacial acetic acid (0.1 eq) to the solution and stir at room temperature for 1 hour.
- Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portionwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of DCM:MeOH to afford Safinamide.



In Vitro MAO-B Inhibition Assay

The potency and selectivity of Safinamide can be determined using an in vitro fluorometric assay with human recombinant MAO-A and MAO-B enzymes.

Materials:

- Human recombinant MAO-A and MAO-B enzymes
- Kynuramine (substrate for MAO-A)
- Benzylamine (substrate for MAO-B)
- 4-Hydroxyquinoline (fluorescent product)
- Safinamide (test compound)
- Potassium phosphate buffer (100 mM, pH 7.4)
- 96-well black microplates
- Fluorometric plate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

- Prepare serial dilutions of Safinamide in potassium phosphate buffer.
- In a 96-well plate, add 20 μ L of the Safinamide dilution, 20 μ L of the respective MAO enzyme (MAO-A or MAO-B), and 160 μ L of buffer.
- Pre-incubate the plate at 37 °C for 15 minutes.
- Initiate the reaction by adding 20 μL of the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
- Incubate the reaction at 37 °C for 30 minutes.
- Stop the reaction by adding 50 μL of 2N NaOH.

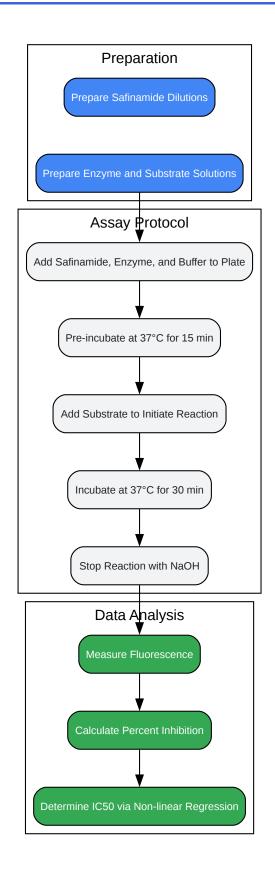






- Measure the fluorescence of the 4-hydroxyquinoline product using a plate reader.
- Calculate the percent inhibition for each concentration of Safinamide and determine the IC50 value by non-linear regression analysis.





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Workflow for the in vitro MAO-B inhibition assay.



Conclusion

Safinamide is a potent, selective, and reversible MAO-B inhibitor with a well-characterized chemical and pharmacological profile. Its dual mechanism of action, involving both dopaminergic and glutamatergic pathways, distinguishes it from other MAO-B inhibitors. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of Safinamide and similar compounds in a research setting. This guide serves as a comprehensive resource for scientists and researchers in the field of neuropharmacology and drug development.

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